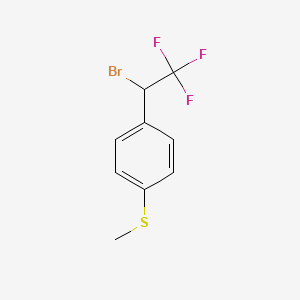![molecular formula C12H13FO4 B14302823 Propanedioic acid, [(2-fluorophenyl)methyl]-, dimethyl ester CAS No. 121482-59-5](/img/structure/B14302823.png)
Propanedioic acid, [(2-fluorophenyl)methyl]-, dimethyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of propanedioic acid, [(2-fluorophenyl)methyl]-, dimethyl ester typically involves the esterification of propanedioic acid with [(2-fluorophenyl)methyl] alcohol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester product.
Industrial Production Methods
Industrial production of this compound may involve similar esterification processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification steps such as distillation and recrystallization are employed to obtain the pure compound.
Analyse Des Réactions Chimiques
Types of Reactions
Propanedioic acid, [(2-fluorophenyl)methyl]-, dimethyl ester undergoes various chemical reactions, including:
Hydrolysis: The ester can be hydrolyzed to yield propanedioic acid and [(2-fluorophenyl)methyl] alcohol.
Reduction: Reduction reactions can convert the ester to the corresponding alcohol.
Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water as the reagent.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophiles such as amines or thiols under appropriate conditions.
Major Products Formed
Hydrolysis: Propanedioic acid and [(2-fluorophenyl)methyl] alcohol.
Reduction: [(2-fluorophenyl)methyl] alcohol.
Substitution: Various substituted esters depending on the nucleophile used.
Applications De Recherche Scientifique
Propanedioic acid, [(2-fluorophenyl)methyl]-, dimethyl ester has several scientific research applications:
Organic Synthesis: It is used as an intermediate in the synthesis of more complex organic molecules.
Pharmaceuticals: The compound can be a precursor for the synthesis of pharmaceutical agents with potential therapeutic properties.
Materials Science: It is explored for its potential use in the development of novel materials with specific properties.
Mécanisme D'action
The mechanism of action of propanedioic acid, [(2-fluorophenyl)methyl]-, dimethyl ester depends on its chemical reactivity. In hydrolysis reactions, the ester bond is cleaved by nucleophilic attack from water, leading to the formation of propanedioic acid and [(2-fluorophenyl)methyl] alcohol. In reduction reactions, the ester is reduced to the corresponding alcohol by the transfer of hydride ions from the reducing agent.
Comparaison Avec Des Composés Similaires
Similar Compounds
Dimethyl malonate: An ester of malonic acid with two methyl groups.
Diethyl malonate: An ester of malonic acid with two ethyl groups.
Methyl [(2-fluorophenyl)methyl] malonate: An ester of malonic acid with one methyl group and one [(2-fluorophenyl)methyl] group.
Uniqueness
Propanedioic acid, [(2-fluorophenyl)methyl]-, dimethyl ester is unique due to the presence of the [(2-fluorophenyl)methyl] group, which imparts distinct chemical properties and reactivity compared to other malonate esters. This uniqueness makes it valuable for specific applications in organic synthesis and materials science.
Propriétés
| 121482-59-5 | |
Formule moléculaire |
C12H13FO4 |
Poids moléculaire |
240.23 g/mol |
Nom IUPAC |
dimethyl 2-[(2-fluorophenyl)methyl]propanedioate |
InChI |
InChI=1S/C12H13FO4/c1-16-11(14)9(12(15)17-2)7-8-5-3-4-6-10(8)13/h3-6,9H,7H2,1-2H3 |
Clé InChI |
NOQPISZAVSUTLQ-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)C(CC1=CC=CC=C1F)C(=O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3,3'-[(4-Methylphenyl)azanediyl]di(propane-1,2-diol)](/img/structure/B14302767.png)
![1-Methoxy-1-[(2,4,4-trimethylpentan-2-yl)peroxy]cyclohexane](/img/structure/B14302775.png)



![1,4,6,9,12,14,19,21-Octaazabicyclo[7.7.7]tricosane-5,13,20-trione](/img/structure/B14302797.png)
